Antibacterial Potency and Spectrum: Artanin Exhibits Comparable MICs to Leading Prenylated Coumarins Against MRSA and MSSA
In a direct head-to-head comparison of four natural coumarins isolated from Zanthoxylum nitidum, Artanin (Ar, 2) demonstrated strong and equivalent antibacterial activity against both MSSA and MRSA, with Minimal Inhibitory Concentrations (MICs) ranging from 8–64 µg/mL. This performance is quantitatively comparable to the other prenylated/geranylated coumarins in the study, 5-geranyloxy-7-methoxycoumarin (Gm, 1) and phellopterin (Ph, 4). The study notes that coumarins with geranyloxy and prenyloxy substitutions (like Artanin) were more active than those with only methoxy substitutions (isopimpinellin, Is, 3), which displayed a similar MIC range but lower activity against certain strains [1]. Artanin was very weak against Gram-negative pathogens and yeast, with MICs of 256 to ≥1024 µg/mL, defining its spectrum of use .
| Evidence Dimension | In vitro Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 8–64 µg/mL (against MSSA and MRSA); MIC = 256 to ≥1024 µg/mL (against Gram-negative bacteria and yeast) |
| Comparator Or Baseline | 5-geranyloxy-7-methoxycoumarin (Gm) MIC = 8–64 µg/mL; Isopimpinellin (Is) MIC = 8–64 µg/mL; Phellopterin (Ph) MIC = 8–64 µg/mL |
| Quantified Difference | Equivalent MIC range (8–64 µg/mL) to the most active coumarins in the panel (Gm, Ph) against staphylococci. All four coumarins showed weak activity against Gram-negative pathogens (MICs ≥256 µg/mL). |
| Conditions | Double broth microdilution method against MSSA and clinical MRSA strains. |
Why This Matters
This quantifies Artanin as a potent anti-staphylococcal agent within its compound class, providing a clear benchmark for selecting it over non-prenylated coumarins with weaker activity.
- [1] Zuo, G.Y., et al. (2016). Synergism of coumarins from the Chinese drug Zanthoxylum nitidum with antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). Phytomedicine, 23(14), 1814-1820. View Source
